2-[4-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine
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Overview
Description
2-[4-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to the pyridine ring, along with an ethanamine side chain. It is known for its applications in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine typically involves the reaction of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-acetonitrile with appropriate reagents under controlled conditions. One common method includes the use of ammonium hydroxide and sodium periodate at elevated temperatures in a solvent mixture of dimethylformamide and water .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-[4-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-[4-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine involves its interaction with specific molecular targets and pathways. The presence of the chloro and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine
Comparison: 2-[4-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine is unique due to its specific substitution pattern on the pyridine ring and the presence of the ethanamine side chain.
Properties
Molecular Formula |
C8H8ClF3N2 |
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Molecular Weight |
224.61 g/mol |
IUPAC Name |
2-[4-chloro-5-(trifluoromethyl)pyridin-3-yl]ethanamine |
InChI |
InChI=1S/C8H8ClF3N2/c9-7-5(1-2-13)3-14-4-6(7)8(10,11)12/h3-4H,1-2,13H2 |
InChI Key |
KLGRBSNUSYNGJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)C(F)(F)F)Cl)CCN |
Origin of Product |
United States |
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